molecular formula C24H51N B166037 Didodecylamine CAS No. 3007-31-6

Didodecylamine

Cat. No.: B166037
CAS No.: 3007-31-6
M. Wt: 353.7 g/mol
InChI Key: MJCJUDJQDGGKOX-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

Didodecylamine is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) . It is advised to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, rinse with plenty of water . If irritation persists, seek medical advice .

Mechanism of Action

Target of Action

Didodecylamine is a secondary amine It is reported as a standard amine enhancer, suggesting that it may interact with various biological targets to enhance their activity .

Mode of Action

It is known to be used in the phase transfer of aqueous synthesized gold nanoparticles (AuNPs) from water to toluene . This suggests that this compound may interact with its targets, possibly through non-covalent interactions, leading to changes in their physicochemical properties.

Biochemical Pathways

It has been used to promote the crystal growth of 2d nanosheets of gdocl with approximately square cross sections . This suggests that this compound may influence the assembly and growth of certain types of nanostructures, potentially affecting downstream physical and chemical processes.

Result of Action

Its role as a standard amine enhancer suggests that it may enhance the activity of various biological targets, leading to changes at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

Didodecylamine plays a significant role in biochemical reactions, particularly in the promotion of crystal growth and phase transfer of nanoparticles. It interacts with enzymes, proteins, and other biomolecules through hydrophobic interactions and hydrogen bonding. For instance, this compound has been used to promote the crystal growth of two-dimensional nanosheets of gadolinium oxychloride with approximately square cross-sections . Additionally, it has been utilized to investigate the effect of alkyl chain length of amines on the phase transfer of aqueous synthesized gold nanoparticles from water to toluene .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the permeability of cell membranes, thereby influencing the uptake and distribution of other molecules within the cell. This compound can also modulate the activity of certain enzymes and proteins, leading to changes in cellular function and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. This compound has been shown to interact with copper nitrate to form novel liquid crystalline complexes, which can influence the structural and functional properties of the biomolecules involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It has a solidification point of 26.2°C, which can influence its stability and effectiveness in various experimental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific nature of these effects can vary depending on the experimental setup and conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can lead to adverse effects on cellular function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in lipid metabolism, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation within specific cellular compartments. This compound has been shown to interact with membrane transporters, affecting its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the cell membrane, cytoplasm, or specific organelles, depending on the context of its use. This localization can affect its activity and function, as well as its interactions with other biomolecules within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Didodecylamine is typically synthesized through the direct alkylation of dodecylamine with dodecyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually involve heating the reactants under reflux to facilitate the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar alkylation reactions. The process involves the use of continuous reactors to maintain a steady production rate. The purity of the final product is ensured through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Didodecylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

This compound stands out due to its balanced hydrophobicity and reactivity, making it a versatile compound in various applications.

Properties

IUPAC Name

N-dodecyldodecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51N/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCJUDJQDGGKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062777
Record name 1-Dodecanamine, N-dodecyl-
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Molecular Weight

353.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3007-31-6
Record name Didodecylamine
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Record name N-Dodecyl-1-dodecanamine
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Record name Didodecylamine
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Record name Didodecylamine
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Record name Didodecylamine
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Record name N-DODECYL-1-DODECANAMINE
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Synthesis routes and methods

Procedure details

The same procedure as in Example 3 was repeated except for using 150 g (0.81 mol) of lauryl alcohol in place of stearyl alcohol and using ammonia in an amount of 69 g (4.06 mol), thereby conducting the reaction for 11 h. The initial maximum pressure as measured at a reaction temperature of 220° C. was 21 MPaG. The resultant reaction product was analyzed in the same manner as in Example 1. As a result, it was confirmed that the conversion of the raw alcohol was 96.3%, the selectivity to lauryl amine was 74.9%, the amount of dilauryl amine produced is 12.3%, and the amount of the other by-products produced was 10.9%.
Quantity
150 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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